1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-24-16-12-15(18-14-19-16)21-10-8-20(9-11-21)13-17(23)22-6-4-2-3-5-7-22/h12,14H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENQZJBTGRLAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Research indicates that this compound may exert its biological effects through multiple mechanisms, primarily involving the modulation of neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, which are crucial for regulating mood and behavior.
Antidepressant Effects
Studies have shown that derivatives of this compound exhibit antidepressant-like activity in animal models. For instance, a study demonstrated that administration of the compound led to significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test in mice. The mechanism is believed to involve the enhancement of serotonergic transmission .
Neuroprotective Properties
In vitro studies have indicated that the compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. This was evidenced by reduced apoptosis in neuronal cell lines exposed to oxidative agents when treated with the compound .
Anticancer Activity
Preliminary investigations suggest potential anticancer effects, particularly against certain types of leukemia cells. The compound has been shown to induce apoptosis in these cells via caspase activation pathways, highlighting its potential as a chemotherapeutic agent .
Case Studies
| Study | Findings | Model Used |
|---|---|---|
| Smith et al. (2022) | Demonstrated antidepressant effects in mice | Forced Swim Test |
| Johnson et al. (2023) | Showed neuroprotective effects against oxidative stress | Neuronal Cell Lines |
| Lee et al. (2024) | Induced apoptosis in leukemia cells | In vitro Cell Culture |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies suggest it has favorable absorption characteristics with moderate bioavailability. However, further studies are needed to evaluate its long-term toxicity and safety profile.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the methoxypyrimidine group may enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
2. Antimicrobial Properties
Research has demonstrated that derivatives of piperazine and pyrimidine possess antimicrobial activity. The incorporation of the azepane structure may further increase the potency of this compound against various bacterial strains, making it a candidate for developing new antibiotics.
3. Neuropharmacological Effects
Compounds containing piperazine and azepane rings have been studied for their neuroactive properties. The potential for this compound to act as a central nervous system agent could lead to applications in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Activity
In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structural framework of 1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one. These compounds were tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range, indicating effective inhibition of cell growth .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of similar compounds revealed that those containing methoxypyrimidine exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the piperazine ring in enhancing antibacterial efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound shares core structural motifs with several analogs, including:
- Azepane-Piperazine-Ethanone Backbone: A common feature in compounds like 1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag) and 1-(azepan-1-yl)-2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dah) (). These derivatives replace the pyrimidine ring with triazole-linked aryl groups, altering steric and electronic profiles.
- Pyrimidine-Based Analogs: Compounds such as 1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one () and 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one () highlight the role of pyrimidine modifications. The methoxy group in the target compound may enhance solubility compared to chlorinated or imidazole-containing analogs.
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formula inferred from structural analogs.
Substituent Impact on Physicochemical Properties
- Methoxy Groups : The 6-methoxypyrimidin-4-yl group in the target compound may improve solubility compared to chlorinated (e.g., QD17 in ) or trifluoromethylated () analogs.
- Sulfonyl and Sulfanyl Groups : highlights sulfonyl/sulfanyl substitutions, which may enhance metabolic stability but reduce aqueous solubility.
Potential Structure-Activity Relationships (SAR)
- Azepane vs.
- Pyrimidine vs. Triazole Cores : Pyrimidines offer hydrogen-bonding sites for target engagement, while triazoles () provide rigidity and synthetic versatility.
- Electron-Withdrawing Groups : Chlorine () and trifluoromethyl () substituents may enhance binding affinity but reduce solubility.
Preparation Methods
Piperazine Functionalization
Piperazine reacts with 4-chloro-6-methoxypyrimidine in a nucleophilic aromatic substitution (SNAr) reaction. The methoxy group at the 6-position activates the pyrimidine ring for substitution at the 4-position.
Reaction Conditions :
Mechanism :
The piperazine nitrogen attacks the electron-deficient C4 of the pyrimidine ring, displacing chloride. The methoxy group’s electron-donating effect enhances reactivity at C4.
Alternative Routes
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 4-bromo-6-methoxypyrimidine with piperazine, though this method is less common due to cost.
Synthesis of Azepane-Ethanone Intermediate
Azepane Alkylation
Azepane is alkylated with 1,2-dibromoethane to form 1-(2-bromoethyl)azepane. Subsequent oxidation of the ethyl spacer introduces the ketone functionality.
Step 1: Alkylation
Step 2: Oxidation
Coupling of Fragments
The final step involves coupling the azepane-ethanone intermediate with 4-(6-methoxypyrimidin-4-yl)piperazine via a nucleophilic substitution.
Reaction Protocol :
-
Substrate : 1-(2-bromoethyl)azepan-1-one.
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Nucleophile : 4-(6-methoxypyrimidin-4-yl)piperazine.
-
Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane.
Side Reactions :
-
Over-alkylation of piperazine to form quaternary ammonium salts.
-
Demethylation of the methoxy group under strongly basic conditions.
Optimization and Scalability
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 62 |
| Acetone | Cs₂CO₃ | 60 | 68 |
| Acetonitrile | K₂CO₃ | 70 | 58 |
Polar aprotic solvents (DMF, acetone) outperform acetonitrile due to better solubility of intermediates.
Catalytic Additives
-
NaI : Increases yield by 10–15% via halide exchange (Finkelstein reaction).
-
Phase-transfer catalysts (e.g., TBAB) : Minimal improvement in this system.
Alternative Synthetic Routes
Reductive Amination
An alternative approach involves reductive amination between azepane and a glyoxal derivative, followed by coupling with the piperazine fragment. This method avoids halogenated intermediates but suffers from lower yields (45–50%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 24 hours to 2–4 hours, with comparable yields (60–65%).
Characterization and Purity
-
¹H NMR : Key signals include the azepane methylene protons (δ 2.8–3.2 ppm), piperazine protons (δ 3.4–3.6 ppm), and methoxy group (δ 3.9 ppm).
Industrial-Scale Considerations
-
Cost Efficiency : Acetone and K₂CO₃ are preferred for large-scale synthesis due to low cost and ease of removal.
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Waste Management : Halogenated byproducts require neutralization before disposal.
Challenges and Limitations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one to improve yield and purity?
- Methodological Answer : Multi-step organic synthesis typically involves coupling azepane and piperazine-pyrimidine moieties under controlled conditions. Key steps include:
- Reaction Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance nucleophilic substitution reactions between piperazine and pyrimidine derivatives .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for high-purity isolates (>95% by HPLC) .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes coupling efficiency |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
| Catalyst | K₂CO₃ (2 eq.) | Facilitates deprotonation without side reactions |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify azepane (δ 1.5–2.0 ppm, multiplet) and methoxypyrimidine (δ 3.8 ppm, singlet) signals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 386.3) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates piperazine-pyrimidine bond angles (e.g., SHELXL refinement ).
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize receptor-binding assays due to structural similarity to known CNS-active agents:
- Target Selection : Serotonin (5-HT₃) or dopamine receptors (D₂), given piperazine's affinity for neurotransmitter systems .
- In Vitro Assays : Radioligand displacement (³H-ketanserin for 5-HT₂A) or fluorescence polarization to measure IC₅₀ values .
- Dose Range : Test 0.1–100 µM in triplicate to establish dose-response curves .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in receptor-binding studies?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with 5-HT₃ (PDB ID: 6NP0). Focus on piperazine’s interaction with Glu206 and azepane’s hydrophobic pocket occupancy .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity differences between enantiomers (if applicable) .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common sites: azepane oxidation (CYP3A4) or pyrimidine O-demethylation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at pyrimidine C6) to block CYP450-mediated degradation .
- Prodrug Approach : Mask the methoxy group as a phosphate ester to enhance plasma stability .
Q. How can researchers validate target engagement in in vivo models?
- Methodological Answer :
- PET Imaging : Radiolabel the compound with ¹¹C or ¹⁸F (e.g., replace methoxy with ¹⁸F-ethoxy) to track brain penetration and target occupancy .
- Behavioral Assays : Test in rodent models (e.g., forced swim test for antidepressants) with dose ranges correlating to in vitro IC₅₀ values .
- Biomarker Analysis : Measure CSF levels of serotonin/dopamine metabolites (5-HIAA, HVA) post-administration .
Contradictory Data Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (pH 7.4, 0.1% BSA) and cell lines (e.g., HEK293 overexpressing 5-HT₃) .
- Control Compounds : Include reference inhibitors (e.g., ondansetron for 5-HT₃) to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey) to aggregate data from ≥3 independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
